![molecular formula C14H14N6O2S2 B2624065 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 874467-68-2](/img/structure/B2624065.png)
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C14H14N6O2S2 . It belongs to the class of compounds known as tetrazoles, which are characterized by a five-membered aromatic ring containing four nitrogen atoms .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the reaction of chloroacetamidothiazole with 5-aryltetrazoles and 5-mercaptotetrazoles . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetrazole ring, which is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of the tetrazole ring favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Chemical Reactions Analysis
Tetrazoles exhibit a wide range of chemical reactivity. They can act as ligands in coordination chemistry and are important compounds in pharmaceutical and material sciences . They are also used as building blocks in the synthesis of structures with high biological activity .Mécanisme D'action
The mechanism of action of 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves the inhibition of various enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and cancer cells. This compound has been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of various enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and cancer cells. This compound has been found to have low toxicity towards normal human cells, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments include its low toxicity towards normal human cells and its potential applications in the treatment of various diseases. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for degradation under certain conditions.
Orientations Futures
There are several future directions for the study of 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide. These include the development of more efficient synthesis methods, the study of its potential applications in the treatment of other diseases, and the investigation of its mechanism of action in more detail. In addition, the study of the potential side effects of this compound and its interactions with other drugs is also an important area of research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. It has been found to possess antibacterial, antifungal, and anticancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-ethoxybenzoyl chloride with thiosemicarbazide to form this compound. The reaction is carried out in the presence of a base such as triethylamine, and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess antibacterial, antifungal, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and fungal infections.
Propriétés
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-2-22-11-6-4-3-5-10(11)20-14(17-18-19-20)24-9-12(21)16-13-15-7-8-23-13/h3-8H,2,9H2,1H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNQGLOYGAOXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide](/img/structure/B2623985.png)

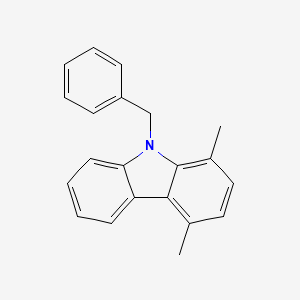
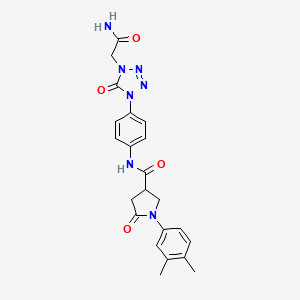
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623990.png)
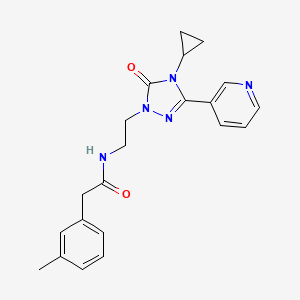
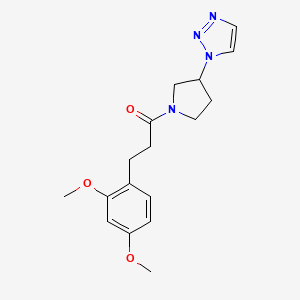
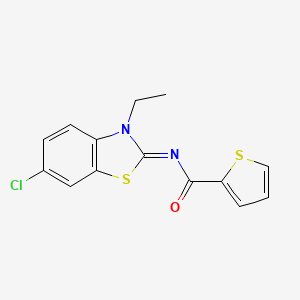
![diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate](/img/structure/B2623996.png)

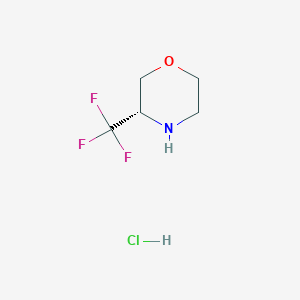
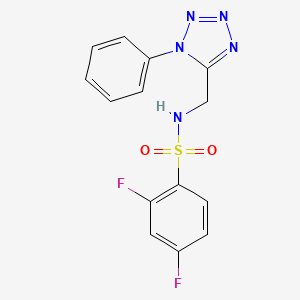
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)